2-Iodo-D-Phenylalanine

Description

BenchChem offers high-quality 2-Iodo-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

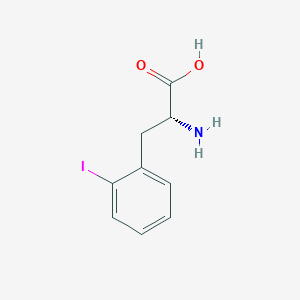

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648048 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736184-44-4 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-iodo-D-phenylalanine: A Versatile Tool in Research and Drug Development

This guide provides a comprehensive technical overview of 2-iodo-D-phenylalanine, a synthetically modified amino acid that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique properties, stemming from the presence of an iodine atom and its D-enantiomeric configuration, make it a valuable tool in diverse fields such as oncology, peptide chemistry, and neuropharmacology. This document delves into the core scientific principles, practical applications, and essential protocols related to this compound, offering a self-validating system of knowledge grounded in authoritative references.

Introduction: The Scientific Merit of 2-iodo-D-phenylalanine

2-iodo-D-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine.[1] Its structure is characterized by the substitution of a hydrogen atom with an iodine atom at the ortho (2-position) of the phenyl ring and its D-alpha-amino acid configuration. This seemingly subtle modification imparts profound changes to its chemical and biological behavior compared to its naturally occurring L-phenylalanine counterpart.

The primary significance of 2-iodo-D-phenylalanine lies in two key areas:

-

Radiolabeling for Oncological Imaging: The iodine atom serves as a convenient site for the introduction of radioisotopes, such as ¹²³I and ¹²⁵I.[2] This has led to its development as a promising tracer for Single Photon Emission Computed Tomography (SPECT) in cancer diagnostics.[2][3][4]

-

Enhanced Peptide Stability: The D-configuration of the amino acid provides steric hindrance that makes peptides incorporating it resistant to degradation by endogenous proteases.[5][6][7][8] This property is highly desirable in the development of peptide-based therapeutics with improved in vivo half-lives.[6][8]

This guide will explore these applications in detail, providing the necessary scientific context and practical methodologies for their implementation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-iodo-D-phenylalanine is crucial for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀INO₂ | [1] |

| Molecular Weight | 291.1 g/mol | [1] |

| CAS Number | 736184-44-4 | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 201 - 207 °C (decomposes) | [1] |

| Optical Rotation | [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH) | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C, protected from light | [1] |

| Predicted pKa (Strongest Acidic) | ~2.16 | [9] |

| Predicted pKa (Strongest Basic) | ~9.39 | |

| Solubility | Poorly soluble in water. Soluble in dilute aqueous base (e.g., 0.1N NaOH). Solubility in organic solvents like DMSO and DMF is expected to be higher than in water. | [1][10] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of 2-iodo-D-phenylalanine. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern due to the iodine substitution, while the ¹³C NMR will show the carbon attached to the iodine at a distinct chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of iodine with its characteristic isotopic pattern (¹²⁷I is the only stable isotope) simplifies the interpretation of the mass spectrum.[11]

Synthesis and Purification of 2-iodo-D-phenylalanine

The synthesis of 2-iodo-D-phenylalanine is most commonly achieved through a copper(I)-assisted nucleophilic exchange reaction, starting from 2-bromo-D-phenylalanine. This method offers a reliable and efficient route to the desired product.[12]

Cu¹⁺-Assisted Nucleophilic Exchange: A Step-by-Step Protocol

This protocol is adapted from established literature procedures for the synthesis of iodo-phenylalanine analogs.[12]

Materials:

-

2-bromo-D-phenylalanine

-

Sodium Iodide (NaI)

-

Copper(I) Sulfate (CuSO₄)

-

Stannous Sulfate (SnSO₄)

-

Citric Acid (C₆H₈O₇)

-

Benzoic Acid (C₇H₆O₂)

-

High-purity water

-

Reaction vessel suitable for heating under pressure

-

HPLC system for purification

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromo-D-phenylalanine, sodium iodide, copper(I) sulfate, stannous sulfate, citric acid, and benzoic acid in an aqueous solution. The optimal concentrations are approximately 61 mM, 485 mM, 10 mM, 90 mM, 90 mM, and 100 mM, respectively.[12]

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 180°C for 24 hours.[12] The high temperature and pressure facilitate the nucleophilic substitution of the bromine atom with iodine.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates 2-iodo-D-phenylalanine from the starting material (2-bromo-D-phenylalanine) and other reaction byproducts.

-

Product Isolation: Collect the fractions containing the purified 2-iodo-D-phenylalanine and remove the solvent by evaporation or lyophilization to obtain the final product as a solid.

-

Quality Control: The purity and identity of the synthesized 2-iodo-D-phenylalanine should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry. Chiral HPLC is also essential to ensure that no racemization has occurred during the synthesis.[12]

Caption: Workflow for the synthesis and purification of 2-iodo-D-phenylalanine.

Applications in Research and Drug Development

Radiolabeling for Tumor Imaging

The most well-documented application of 2-iodo-D-phenylalanine is as a precursor for radiolabeled tracers in oncological imaging.[2][3][4]

Mechanism of Action:

Tumor cells exhibit a higher metabolic rate and an increased demand for amino acids to support rapid proliferation. This leads to the upregulation of amino acid transporters on their cell surface, particularly the L-type amino acid transporter 1 (LAT1).[2][3] While LAT1 primarily transports large neutral L-amino acids, it has been shown to also transport D-isomers, including 2-iodo-D-phenylalanine.[2][3] This provides a mechanism for the selective accumulation of radiolabeled 2-iodo-D-phenylalanine in tumor tissue.

Caption: Mechanism of ¹²³I-2-iodo-D-phenylalanine uptake in tumor cells.

Advantages of the D-Isomer:

Studies comparing the L- and D-isomers of 2-iodophenylalanine have revealed that the D-isomer exhibits faster blood clearance and a more favorable biodistribution profile, leading to a lower radiation dose to non-target organs.[2][3][4] This results in improved tumor-to-background contrast, enhancing the diagnostic utility of the tracer.[2]

Experimental Protocol: Radioiodination of 2-iodo-D-phenylalanine:

This protocol outlines the general steps for the radioiodination of 2-iodo-D-phenylalanine using a kit formulation.

Materials:

-

2-iodo-D-phenylalanine precursor

-

Na¹²³I or Na¹²⁵I solution

-

Copper(I) sulfate (CuSO₄)

-

Stannous sulfate (SnSO₄)

-

Gentisic acid

-

Citric acid

-

Sterile, pyrogen-free water for injection

-

Heating block or water bath

-

HPLC system for quality control

Procedure:

-

Kit Reconstitution: Reconstitute the kit containing 2-iodo-D-phenylalanine, CuSO₄, SnSO₄, gentisic acid, and citric acid with a sterile solution of Na¹²³I or Na¹²⁵I.

-

Incubation: Heat the reaction mixture at 100°C for 60 minutes to facilitate the isotopic exchange.

-

Purification: Purify the radiolabeled product using a suitable method, such as a Sep-Pak C18 cartridge, to remove any unreacted radioiodide.

-

Quality Control: The radiochemical purity of the final product should be determined by HPLC. A radiochemical purity of >99% is typically achieved.

Incorporation into Peptides for Enhanced Stability

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation.[5][6][7][8] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or prevent proteolysis, thereby increasing the in vivo half-life of the peptide therapeutic.[6][8]

Rationale for using 2-iodo-D-phenylalanine in Peptide Synthesis:

-

Proteolytic Resistance: As a D-amino acid, it confers stability against enzymatic degradation.[5][6][7][8]

-

Structural Probe: The bulky iodine atom can be used as a structural probe to study peptide-receptor interactions.

-

Radiolabeling Handle: The iodine can be radiolabeled for pharmacokinetic and biodistribution studies of the peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-iodo-D-phenylalanine:

This protocol outlines the general steps for incorporating Fmoc-2-iodo-D-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-2-iodo-D-phenylalanine)

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC system for purification and analysis

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-2-iodo-D-phenylalanine with a coupling reagent like HCTU in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Applications in Neuropharmacology and as a Research Probe

The use of 2-iodo-D-phenylalanine in neuropharmacology is an emerging area of research.[1] Its structural similarity to phenylalanine, a precursor to neurotransmitters like dopamine, suggests its potential as a molecular probe to study amino acid transport and metabolism in the brain.[1][13] While specific studies are limited, the ability to introduce a radiolabel or a heavy atom for imaging or structural studies makes it a potentially valuable tool for investigating neurological disorders and receptor interactions.[1]

Safety, Handling, and Disposal

Due to its chemical nature and its use with radioactive isotopes, proper safety precautions are paramount when working with 2-iodo-D-phenylalanine.

General Handling:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Handle the compound in a well-ventilated area, preferably a fume hood, especially when dealing with the powdered form to avoid inhalation.[14]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

Handling of Radioiodinated Compounds:

-

All work with radioiodinated compounds must be performed in a designated and properly shielded fume hood.[15][16][17]

-

Use remote handling tools whenever possible to minimize radiation exposure.[15]

-

Wear two pairs of gloves, and change the outer pair frequently.[14]

-

Monitor work areas and personnel for radioactive contamination regularly.[17]

-

Be aware that radioiodine can be volatile, especially in acidic solutions.[14][15] Store solutions at room temperature, as freezing can enhance volatility.[14]

Waste Disposal:

-

Non-radioactive waste: Dispose of in accordance with local chemical waste regulations.

-

Radioactive waste: Segregate and dispose of radioactive waste according to institutional and regulatory guidelines.[9][18][19][20][21] This typically involves placing solid waste in designated, labeled containers and liquid waste in appropriate carboys, which may contain a solution of sodium thiosulfate to reduce the volatility of radioiodine.[18]

Conclusion

2-iodo-D-phenylalanine is a versatile and valuable compound for researchers and drug developers. Its utility as a precursor for radiolabeled tumor imaging agents is well-established, offering advantages in terms of biodistribution and image contrast. Furthermore, its incorporation into peptides provides a powerful strategy to enhance their stability and therapeutic potential. As research continues, the applications of 2-iodo-D-phenylalanine in neuropharmacology and as a molecular probe are likely to expand, further solidifying its importance in the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, serving as a foundational resource for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Waste Disposal for I-131 Patients [health.westchestergov.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. uottawa.ca [uottawa.ca]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 17. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]

- 20. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 21. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-D-phenylalanine

Introduction: The Significance of 2-Iodo-D-phenylalanine in Modern Drug Discovery

2-Iodo-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors.[1] Its strategic importance lies in its utility as a versatile building block for the synthesis of novel peptides, peptidomimetics, and other complex pharmaceutical agents. The incorporation of an iodine atom at the ortho-position of the phenyl ring provides a unique handle for further chemical modification, such as cross-coupling reactions, and can also serve as a heavy atom for X-ray crystallography to aid in structure-based drug design. Furthermore, the D-configuration of the chiral center confers enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure 2-iodo-D-phenylalanine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 2-Iodo-D-phenylalanine

The synthesis of 2-iodo-D-phenylalanine can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, scalability requirements, and the desired level of enantiopurity. This guide will focus on the most scientifically sound and practically relevant methods:

-

Copper-Catalyzed Nucleophilic Halogen Exchange: A highly efficient method for the direct conversion of a bromo-substituted precursor.

-

The Sandmeyer Reaction: A classic and reliable transformation of an amino group into an iodo group via a diazonium salt intermediate.

-

Strategies for Enantiomeric Purity: A discussion on achieving the desired D-configuration through asymmetric synthesis and chiral resolution.

The following sections will delve into the mechanistic underpinnings and practical execution of these synthetic pathways.

Methodology 1: Copper-Catalyzed Nucleophilic Halogen Exchange

This approach represents a robust and stereochemically conservative route to 2-iodo-D-phenylalanine, starting from the corresponding 2-bromo-D-phenylalanine. The use of a copper(I) catalyst facilitates the nucleophilic substitution of the bromine atom with iodine, a transformation that is otherwise challenging on an unactivated aromatic ring. A significant advantage of this method is the preservation of the chiral center's integrity, as the reaction conditions do not typically induce racemization.[3]

Causality Behind Experimental Choices:

The selection of a Cu(I) salt, typically CuI or generated in situ from a Cu(II) salt and a reducing agent, is critical for the catalytic cycle. The reaction is believed to proceed through an oxidative addition of the aryl bromide to the Cu(I) center, followed by reductive elimination of the aryl iodide. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage. The choice of reagents and their concentrations has been optimized through experimental design to maximize yield and minimize side reactions.[3]

Experimental Workflow: Halogen Exchange

Caption: Workflow for Copper-Catalyzed Halogen Exchange.

Detailed Experimental Protocol: Copper-Catalyzed Iodination

This protocol is adapted from the optimized synthesis of 2-iodo-L-phenylalanine and is expected to be directly applicable to the D-enantiomer.[3]

Materials:

-

2-Bromo-D-phenylalanine

-

Sodium Iodide (NaI)

-

Copper(II) Sulfate (CuSO₄)

-

Tin(II) Sulfate (SnSO₄)

-

Citric Acid

-

Benzoic Acid

-

Suitable solvent (e.g., water or a high-boiling point organic solvent)

-

Pressure-rated reaction vessel

Procedure:

-

To a pressure-rated reaction vessel, add 2-bromo-D-phenylalanine (61 mM), sodium iodide (485 mM), copper(II) sulfate (10 mM), tin(II) sulfate (90 mM), citric acid (90 mM), and benzoic acid (100 mM).

-

Seal the vessel and heat the reaction mixture to 180°C with vigorous stirring.

-

Maintain the reaction at this temperature for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup, which may include dilution with water, adjustment of pH, and extraction with an appropriate organic solvent.

-

The crude product is then purified by a suitable chromatographic method, such as silica gel chromatography or preparative HPLC.

-

The structure and purity of the final product, 2-iodo-D-phenylalanine, should be confirmed by ¹H-NMR, mass spectrometry, and chiral HPLC to verify the retention of stereochemical integrity.

Quantitative Data: Halogen Exchange

| Parameter | Optimized Value |

| Starting Material | 2-Bromo-L-phenylalanine |

| Yield | > 74% |

| Racemization | Not detected |

| Reference | [3] |

Methodology 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of a primary aromatic amine to an aryl halide.[4][5] This two-step process involves the initial conversion of the amine to a diazonium salt, which is then displaced by an iodide ion.[6] For the synthesis of 2-iodo-D-phenylalanine, the starting material would be 2-amino-D-phenylalanine.

Causality Behind Experimental Choices:

The diazotization step requires cold conditions (0-5°C) to ensure the stability of the diazonium salt intermediate. The subsequent displacement with iodide is typically achieved by adding a solution of potassium iodide. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination is often performed without a catalyst as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[5]

Experimental Workflow: Sandmeyer Reaction

Caption: Workflow for the Sandmeyer Reaction.

Detailed Experimental Protocol: Sandmeyer Iodination

This is a general protocol that can be adapted for the synthesis of 2-iodo-D-phenylalanine from 2-amino-D-phenylalanine.

Materials:

-

2-Amino-D-phenylalanine

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Diazotization:

-

Suspend 2-amino-D-phenylalanine (1.0 eq) in an aqueous solution of HCl or H₂SO₄.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amino acid suspension, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Iodide Displacement:

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to complete the reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane or another suitable organic solvent.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

-

Ensuring Enantiomeric Purity

The ultimate goal is to obtain 2-iodo-D-phenylalanine with high enantiomeric excess. This can be achieved through two primary strategies:

Asymmetric Synthesis

While a direct asymmetric synthesis of 2-iodo-D-phenylalanine is not widely reported, enzymatic and catalytic methods for the synthesis of D-phenylalanine derivatives are well-established and could be adapted.[7][8][9][10] For instance, engineered phenylalanine ammonia lyases (PALs) have shown the ability to synthesize D-phenylalanine derivatives from corresponding cinnamic acids.[9][10] This would involve the synthesis of 2-iodocinnamic acid and its subsequent enzymatic amination.

Chiral Resolution

If the synthesis results in a racemic mixture of 2-iodophenylalanine, chiral resolution can be employed to separate the D- and L-enantiomers.[11][12][13] This is typically achieved through:

-

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives, chiral amines) to form diastereomeric salts that can be separated by crystallization.[12]

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.[11]

Analytical Verification of Enantiopurity

The enantiomeric purity of the final product must be rigorously assessed. Chiral HPLC is the most common and reliable method for this purpose. The specific rotation of the product can also be measured and compared to the literature value for the pure enantiomer.[14][15]

Physicochemical Properties of 2-Iodo-D-phenylalanine: [1]

| Property | Value |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.1 g/mol |

| Appearance | Off-white powder |

| Melting Point | 201 - 207 °C (dec.) |

| Specific Rotation | [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH) |

Conclusion: A Versatile Building Block for Advanced Therapeutics

The synthesis of 2-iodo-D-phenylalanine is a critical enabling step for the development of next-generation peptide and small molecule therapeutics. The methodologies outlined in this guide, particularly the copper-catalyzed halogen exchange and the Sandmeyer reaction, provide robust and adaptable routes to this valuable compound. By carefully selecting the synthetic strategy and rigorously controlling the stereochemistry, researchers can confidently produce high-purity 2-iodo-D-phenylalanine for their drug discovery and development programs. The continued exploration of asymmetric and enzymatic approaches will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other non-proteinogenic amino acids in the future.

References

- Nalewajko, O. & Pałka, K. Enzymatic synthesis of 2-bromide-L-phenylalanine labelled with isotopes of hydrogen.

-

Chem-Impex. 2-Iodo-L-phenylalanine. Chem-Impex International. Available at: [Link].

-

Chem-Impex. 2-Iodo-D-phenylalanine. Chem-Impex International. Available at: [Link].

- Parmeggiani, F. & Gotor-Fernández, V. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

-

Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link].

-

Pharma D GURU. 32. SANDMEYERS REACTION. Pharma D GURU. Available at: [Link].

- Cole, K. P. et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI.

-

Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link].

-

Smeets, J. et al. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. Available at: [Link].

-

L.S.College, Muzaffarpur. Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link].

-

BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link].

-

ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Available at: [Link].

-

Colombo, F. et al. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PMC. Available at: [Link].

-

Contesini, F. J. et al. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Available at: [Link].

-

Wikipedia. Specific rotation. Wikipedia. Available at: [Link].

-

Li, H. et al. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. Available at: [Link].

-

Romero-Rivera, A. et al. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. Available at: [Link].

-

Al-Majdhoub, M. M. et al. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link].

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link].

-

PubChem. 2-Iodo-L-phenylalanine. PubChem. Available at: [Link].

-

Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. Available at: [Link].

-

ResearchGate. Chiral resolution methods and the integration of a racemization step.... ResearchGate. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. researchgate.net [researchgate.net]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

2-Iodo-D-phenylalanine: An In-Depth Technical Guide for Advancing Research and Drug Development

Abstract

This technical guide provides a comprehensive analysis of 2-iodo-D-phenylalanine, a synthetically modified amino acid with significant applications in contemporary biochemical and pharmaceutical research. We will explore its distinct molecular architecture, methods of synthesis, and its functional roles in peptide modification, radiolabeling, and as a versatile building block in drug discovery. This document is designed to be an essential resource for researchers, medicinal chemists, and professionals in the drug development sector, offering detailed scientific insights and practical methodologies.

Introduction: Strategic Value of Halogenated D-Amino Acids

The strategic incorporation of halogen atoms and the use of non-natural D-enantiomers are powerful tools in medicinal chemistry. Halogenation, specifically iodination, can profoundly alter a molecule's size, lipophilicity, and electronic properties. Concurrently, substituting natural L-amino acids with their D-isomers can dramatically increase peptide stability against enzymatic degradation.[1][2][3] 2-Iodo-D-phenylalanine leverages both of these principles, featuring an iodine atom on the phenyl ring and a D-chiral center. This combination yields a unique building block for creating peptides and small molecules with enhanced therapeutic potential, including improved metabolic stability and novel biological activities.[4]

Molecular Structure and Physicochemical Profile

The defining characteristics of 2-iodo-D-phenylalanine are its D-alpha-amino acid framework and the iodine atom at the ortho-position of the phenyl ring. These features are critical to its utility in various applications.

Molecular Diagram:

Caption: Structure of 2-iodo-D-phenylalanine highlighting key functional groups.

Table 1: Key Physicochemical Properties of 2-Iodo-D-phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀INO₂ | [4] |

| Molecular Weight | 291.1 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 201 - 207 °C (decomposes) | [4] |

| Chirality | D-isomer (R-configuration) | [4] |

| Synonyms | D-Phe(2-I)-OH, o-Iodo-D-phenylalanine | [4] |

The presence of the iodine atom significantly increases the molecule's mass and steric bulk compared to native phenylalanine. The D-configuration is pivotal for its resistance to proteases, which are stereospecific for L-amino acids.[1][2][3]

Synthesis Methodologies

The synthesis of 2-iodo-D-phenylalanine requires precise control to achieve the correct regiochemistry and to preserve the D-chiral center. While several methods exist, a common approach involves the direct iodination of a protected D-phenylalanine precursor.

Generalized Synthesis Workflow:

Caption: A typical synthetic pathway for 2-iodo-D-phenylalanine.

Exemplary Protocol: Copper-Assisted Nucleophilic Exchange

This method offers an efficient route from an alternative halogenated precursor.

-

Precursor: The synthesis starts with 2-bromo-D-phenylalanine.

-

Reaction Setup: The precursor is reacted in the presence of a copper(I) catalyst (Cu¹⁺), often generated in situ, and a source of iodide, such as sodium iodide (NaI).[5]

-

Nucleophilic Exchange: The Cu¹⁺-assisted reaction facilitates the nucleophilic exchange of the bromine atom for an iodine atom. This reaction is often carried out at elevated temperatures.[5][6]

-

Purification: The resulting 2-iodo-D-phenylalanine is purified from the reaction mixture using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Rationale for Experimental Design:

-

Catalyst Choice: The use of a copper(I) catalyst is crucial as it significantly lowers the activation energy for the halogen exchange reaction, allowing it to proceed under manageable conditions.[5]

-

Stereochemical Control: This method is advantageous as it typically proceeds without racemization, preserving the essential D-configuration of the chiral center.[5]

-

Self-Validation: The purity and identity of the final product are validated through a multi-pronged approach. HPLC is used to confirm chemical purity, chiral HPLC verifies the enantiomeric excess, and mass spectrometry and NMR spectroscopy confirm the molecular weight and structure.[5]

Core Functional Applications

The unique structural attributes of 2-iodo-D-phenylalanine make it a highly valuable molecule in several advanced research and development areas.[4]

Enhancing Peptide Stability and Activity

Incorporating 2-iodo-D-phenylalanine into peptide-based drug candidates is a key strategy to overcome the common pitfall of rapid in vivo degradation.

-

Proteolytic Resistance : Natural proteases are highly specific for L-amino acids. The D-configuration of 2-iodo-D-phenylalanine renders peptide bonds involving this residue resistant to cleavage, thereby extending the peptide's circulatory half-life.[1][2][7]

-

Modulation of Biological Activity : The bulky iodine atom can act as a "conformational lock," restricting the peptide's flexibility. This can lead to a more defined three-dimensional structure, potentially increasing its binding affinity and specificity for its biological target.[4]

Radiolabeling for Molecular Imaging and Therapy

The iodine atom serves as a convenient site for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the molecule or the peptide it's part of into a radiopharmaceutical.

-

Tumor Imaging : Amino acid transporters are often upregulated in cancer cells.[6] Peptides containing 2-iodo-D-phenylalanine, when radiolabeled with isotopes like ¹²³I (for SPECT) or ¹²⁴I (for PET), can be used as tracers to visualize tumors.[8][9] Studies have shown that both the L- and D-isomers of 2-iodophenylalanine exhibit high and specific uptake in various tumor models.[8][9][10]

-

Targeted Radiotherapy : By using a particle-emitting isotope such as ¹³¹I, these molecules can be adapted for targeted radionuclide therapy, delivering a cytotoxic radiation dose directly to cancer cells.[8]

Radiolabeling Workflow:

Caption: Standard workflow for producing a radiolabeled peptide using 2-iodo-D-phenylalanine.

Platform for Medicinal Chemistry

The carbon-iodine bond in 2-iodo-D-phenylalanine is a versatile chemical handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows medicinal chemists to systematically introduce a wide array of chemical groups at this position, enabling detailed structure-activity relationship (SAR) studies to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Outlook

2-Iodo-D-phenylalanine is more than just a modified amino acid; it is a strategic tool that addresses fundamental challenges in drug development, particularly in the realm of peptide therapeutics. Its ability to confer proteolytic resistance, serve as a platform for radiolabeling, and act as a versatile synthetic intermediate ensures its continued relevance.[4] Future applications will likely see its integration into more complex drug modalities, including antibody-drug conjugates and targeted protein degraders, further solidifying its role in the design of next-generation precision medicines.

References

-

Perrio, C., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Cancer Biotherapy & Radiopharmaceuticals, 21(3), 235-42. [Link]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 16(4), 417-424. [Link]

-

Vangestel, C., et al. (2008). I-123/125-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. European Journal of Nuclear Medicine and Molecular Imaging, 35(8), 1537-1547. [Link]

-

Vangestel, C., et al. (2006). In Vivo Evaluation and Dosimetry of 123I-2-Iodo-D-Phenylalanine, a New Potential Tumor-Specific Tracer for SPECT, in an R1M Rhabdomyosarcoma-Bearing Athymic Mouse Model. Journal of Nuclear Medicine, 47(1), 125-131. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (Basel), 11(4), 107. [Link]

-

Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 887-894. [Link]

-

Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

-

Adochite, R. C., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 19(9), 14356-14371. [Link]

-

Vangestel, C., et al. (2008). 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice. European Journal of Nuclear Medicine and Molecular Imaging, 35(8), 1537-47. [Link]

-

Vangestel, C., et al. (2008). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice | Semantic Scholar [semanticscholar.org]

discovery of halogenated amino acids

An In-Depth Technical Guide to the Discovery of Halogenated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The discovery of halogenated amino acids represents a significant milestone in the fields of natural product chemistry, biochemistry, and drug development. These unique biomolecules, characterized by the incorporation of halogen atoms, exhibit a remarkable array of biological activities, from potent antimicrobial and cytotoxic effects to crucial roles in cellular signaling. This in-depth technical guide provides a comprehensive overview of the journey to uncover these fascinating compounds, from their initial serendipitous discoveries in marine organisms to the sophisticated analytical and synthetic methodologies used today. We will delve into the core principles of their isolation and characterization, explore the enzymatic machinery responsible for their biosynthesis, and discuss their burgeoning applications in modern medicine. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and harness the therapeutic potential of halogenated amino acids.

Part 1: The Dawn of an Era: The Discovery of Halogenated Amino Acids

The story of halogenated amino acids begins not in a pristine laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For centuries, traditional medicine has hinted at the potent bioactivities of marine organisms. However, it was not until the mid-20th century that scientists began to systematically investigate the chemical constituents of these life forms, leading to a cascade of groundbreaking discoveries.

Early Encounters with Marine Metabolites

The initial forays into marine natural products chemistry were largely driven by the pursuit of novel therapeutic agents. Sponges, tunicates, and algae, often engaged in chemical warfare for survival, proved to be a treasure trove of unique and biologically active compounds. The first chlorinated compounds were actually discovered in fungi and lichens at the beginning of the 20th century, with the first halogenating enzyme identified from a fungus in 1966.[1] However, the sheer abundance and diversity of halogenated metabolites in marine environments quickly became a focal point of research.[2][3]

Pioneering Discoveries: Bromotyrosine and Iodotyrosine

Among the earliest and most significant discoveries were the halogenated derivatives of tyrosine. These findings were pivotal as they demonstrated that organisms could incorporate halogens into the fundamental building blocks of proteins. The presence of these modified amino acids hinted at a previously unknown realm of post-translational modifications and specialized metabolic pathways.

The discovery of these compounds was not a singular event but rather a series of findings by multiple research groups. The unique isotopic signatures of bromine and chlorine in mass spectrometry were instrumental in their initial identification from complex natural extracts.

Part 2: The Natural Abundance of Halogenated Amino Acids

Halogenated amino acids are not mere chemical curiosities but are found across a wide range of organisms, with marine invertebrates and fungi being particularly rich sources.

A Marine Phenomenon

The marine environment, with its high concentration of halides, provides a fertile ground for the evolution of halogenating enzymes and the production of halogenated metabolites.[4]

-

Sponges (Porifera): Species from the order Verongida are prolific producers of brominated tyrosine derivatives. These compounds are often found incorporated into their skeletal structures and are believed to play a role in chemical defense.

-

Tunicates (Ascidiacea): These marine filter feeders are known to produce a variety of halogenated amino acids, including those containing bromine and iodine.

-

Algae (Rhodophyta, Phaeophyta): Red and brown algae are also significant sources of halogenated compounds, particularly terpenes and acetogenins that can incorporate halogenated amino acid precursors.[2]

Fungal Factories

Terrestrial and marine fungi are also adept at producing halogenated amino acids. The first halogenating enzyme, a chloroperoxidase, was discovered in the fungus Caldariomyces fumago.[1][5][6] Fungi are known to produce chlorinated amino acids, which often exhibit potent antimicrobial properties.[4]

Part 3: Isolation and Structural Elucidation: A Technical Workflow

The journey from a crude natural extract to a pure, structurally characterized halogenated amino acid is a multi-step process that requires a combination of classical and modern analytical techniques.

The Discovery Workflow

The process of discovering and identifying new halogenated amino acids from natural sources typically follows a structured workflow.

Caption: A generalized workflow for the discovery and characterization of novel halogenated amino acids from natural sources.

Experimental Protocols

Objective: To isolate pure halogenated amino acids from a complex mixture.

Methodology:

-

Column Selection: A reversed-phase C18 column is typically the stationary phase of choice due to the moderate polarity of many halogenated amino acids.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. The acid helps to protonate the amino and carboxylic acid groups, leading to better peak shape.

-

Gradient Elution: A typical gradient might start at 5% ACN and ramp up to 95% ACN over 30-60 minutes. This allows for the separation of compounds with a wide range of polarities.

-

Detection: A diode array detector (DAD) is used to monitor the elution profile at multiple wavelengths, which can provide preliminary information about the nature of the chromophores in the molecules.

-

Fraction Collection: Fractions are collected based on the elution of peaks and are then subjected to bioassays or further analytical characterization.

Objective: To determine the molecular weight and elemental composition of the isolated compounds.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is the most common method for analyzing amino acids as it is a soft ionization technique that minimizes fragmentation.[7]

-

Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are crucial for obtaining accurate mass measurements.

-

Isotopic Pattern Analysis: The presence of chlorine and bromine atoms gives rise to characteristic isotopic patterns in the mass spectrum.

-

Chlorine: A single chlorine atom results in an M+2 peak with an intensity of approximately one-third of the M peak.

-

Bromine: A single bromine atom produces an M+2 peak with nearly the same intensity as the M peak.

-

-

Tandem MS (MS/MS): Fragmentation analysis can provide valuable information about the structure of the amino acid, including the location of the halogen atom.

Objective: To determine the complete three-dimensional structure of the halogenated amino acid.

Methodology:

-

1D NMR (¹H and ¹³C): These experiments provide information about the number and types of protons and carbons in the molecule. The chemical shifts of protons and carbons attached to or near the halogen atom are significantly affected, providing clues to its location.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Part 4: The Art of Creation: Synthesis of Halogenated Amino Acids

The limited availability of halogenated amino acids from natural sources has driven the development of robust synthetic methods. These synthetic routes not only provide access to larger quantities of these compounds for biological studies but also allow for the creation of novel analogs with improved therapeutic properties.

Chemical Synthesis

A variety of chemical methods have been developed for the stereoselective synthesis of halogenated amino acids.[8][9]

Caption: A general workflow for the chemical synthesis of halogenated amino acids.

Enzymatic and Chemoenzymatic Synthesis

The discovery of halogenating enzymes has opened up new avenues for the synthesis of halogenated amino acids. These biocatalysts offer several advantages over traditional chemical methods, including high regioselectivity and stereoselectivity under mild reaction conditions.

-

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halides, which then act as electrophilic halogenating agents.[6]

-

Flavin-Dependent Halogenases: This class of enzymes uses flavin adenine dinucleotide (FAD) as a cofactor to activate molecular oxygen and a halide ion.

-

Radical Halogenases: These enzymes employ a radical-based mechanism to halogenate unactivated C-H bonds, a challenging transformation in synthetic chemistry.[10][11][12]

Part 5: Biological Significance and Therapeutic Applications

The incorporation of a halogen atom into an amino acid can have profound effects on its physicochemical properties and biological activity.

Impact on Physicochemical Properties

-

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Altered Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups.

-

Conformational Constraints: The steric bulk of a halogen atom can restrict the conformational freedom of a peptide, potentially locking it into a bioactive conformation.

Antimicrobial Peptides (AMPs)

One of the most promising applications of halogenated amino acids is in the development of novel antimicrobial peptides.[13][14] Halogenation can enhance the potency and selectivity of AMPs, making them effective against multidrug-resistant bacteria.[14]

Table 1: Bioactivity of Selected Halogenated Amino Acid-Containing Peptides

| Peptide/Compound | Halogenated Amino Acid | Target Organism/Cell Line | Bioactivity (IC₅₀/MIC) | Reference |

| Jaspamide | 2-Bromo-tryptophan | Various cancer cell lines | Low micromolar | [4] |

| Didebromohamacanthin A | 6-Bromo-tryptophan | Staphylococcus aureus | 3.9 µg/mL | [14] |

| Halichondrin B analog (Eribulin) | (precursor contains halogen) | Microtubules | Potent anticancer agent | [15] |

Modulation of Signaling Pathways

Halogenated amino acids and the peptides that contain them can interact with and modulate various cellular signaling pathways. For instance, some halogenated marine natural products have been shown to inhibit protein kinases or other key enzymes involved in cell proliferation and survival. The precise mechanisms of action are often complex and are an active area of research.

Caption: A simplified diagram illustrating the potential mechanism of action of a halogenated peptide inhibiting a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

The discovery of halogenated amino acids has fundamentally expanded our understanding of natural product biosynthesis and has provided a rich pipeline of lead compounds for drug discovery. The continued exploration of marine and microbial biodiversity, coupled with advances in analytical and synthetic chemistry, promises to uncover even more of these remarkable molecules. The development of novel biocatalysts for halogenation will further enable the sustainable production and diversification of these compounds. As our knowledge of their biological mechanisms of action deepens, so too will our ability to design and develop next-generation therapeutics based on these unique halogenated scaffolds.

References

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? (2021). MDPI. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI. Retrieved from [Link]

-

Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2021). MDPI. Retrieved from [Link]

-

Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. (2021). Istituto di Cristallografia - CNR. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). ResearchGate. Retrieved from [Link]

-

Insights into enzymatic halogenation from computational studies. (2015). Frontiers in Chemistry. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids. (2022). Encyclopedia.pub. Retrieved from [Link]

-

(PDF) Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation. (2013). ResearchGate. Retrieved from [Link]

-

Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (2023). ACS Publications. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Semantic Scholar. Retrieved from [Link]

-

Synthesis of Halogenated Carboxylic Acids and Amino Acids. (2010). Semantic Scholar. Retrieved from [Link]

-

Halogenated Peptides as Internal Standards (H-PINS): Introduction of an MS-based Internal Standard Set for Liquid Chromatography-Mass Spectrometry. (2010). PubMed. Retrieved from [Link]

- Halogenated α-amino acids. (1982). Google Patents.

-

Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). PubMed. Retrieved from [Link]

-

Halogenated Compounds from Marine Algae. (2011). MDPI. Retrieved from [Link]

-

Chlorinating Nature's building blocks. (2019). Nature Research. Retrieved from [Link]

-

New Synthesis of Amino Acids from Halogenated Carboxylic Esters. (1979). Angewandte Chemie. Retrieved from [Link]

-

Genome mining for the discovery of peptide halogenases and their biochemical characterization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A family of radical halogenases for the engineering of amino-acid-based products. (2019). Nature. Retrieved from [Link]

-

Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. (2021). eScholarship. Retrieved from [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in the Study of Halogenated Natural Products. (2024). ResearchGate. Retrieved from [Link]

-

Mnova Structure Elucidation – Starting guide. (2017). Mestrelab Research. Retrieved from [Link]

-

Analyzing crude peptide samples by Mass Spectrometry: what are the options. (2023). Biotage. Retrieved from [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural. (2015). Dartmouth Digital Commons. Retrieved from [Link]

-

Marine natural products: a new wave of drugs? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. (2008). PubMed. Retrieved from [Link]

-

Modern NMR Approaches to the Structure Elucidation of Natural Products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. Retrieved from [Link]

-

Mass Spectrometry Applications in Peptide Analysis. (n.d.). Biovera. Retrieved from [Link]

-

A family of radical halogenases for the engineering of amino-acid-based products. (n.d.). Chang Group. Retrieved from [Link]

-

NMR IN DRUG DISCOVERY. FROM SCREENING TO STRUCTURE-BASED DESIGN OF ANTITUMORAL AGENTS. (n.d.). Universitat de Barcelona. Retrieved from [Link]

-

Desalting of Peptides to Prepare for Mass Spectrometry Analysis. (2023). Protocols.io. Retrieved from [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow [mdpi.com]

- 7. biovera.com.au [biovera.com.au]

- 8. [PDF] Synthesis of Halogenated Carboxylic Acids and Amino Acids | Semantic Scholar [semanticscholar.org]

- 9. d-nb.info [d-nb.info]

- 10. communities.springernature.com [communities.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]

- 13. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (2023) | Alexander J. Craig | 2 Citations [scispace.com]

- 14. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Iodo-D-phenylalanine in Advancing Protein Studies: An In-depth Technical Guide

This guide provides an in-depth exploration of 2-iodo-D-phenylalanine, a versatile synthetic amino acid, and its significant contributions to the field of protein science. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the core principles, methodologies, and advanced applications of this unique molecule. We will explore its utility in unraveling protein structure, function, and interactions, thereby providing a comprehensive resource for leveraging 2-iodo-D-phenylalanine in your research endeavors.

Introduction: The Emergence of a Powerful Tool

In the intricate world of protein research, the ability to probe and manipulate protein structure and function with precision is paramount. Unnatural amino acids have emerged as powerful tools in this pursuit, offering novel chemical functionalities that expand the repertoire of protein engineering. Among these, 2-iodo-D-phenylalanine has garnered considerable attention due to the unique properties of the iodine atom. Its applications span from serving as a crucial building block in peptide-based drug development to a tool for investigating protein interactions and enzyme activities.[1] This guide will illuminate the multifaceted roles of 2-iodo-D-phenylalanine, providing both the theoretical underpinnings and practical insights necessary for its successful implementation in the laboratory.

Physicochemical Properties of 2-Iodo-D-phenylalanine

The utility of 2-iodo-D-phenylalanine in protein studies is intrinsically linked to its distinct physicochemical properties. The introduction of an iodine atom at the ortho position of the phenyl ring of D-phenylalanine imparts several key characteristics that researchers can exploit.

| Property | Value | Source |

| Synonyms | D-Phe(2-I)-OH, o-Iodo-D-phenylalanine, (R)-2-Amino-3-(2-iodophenyl)propanoic acid | [1] |

| CAS Number | 736184-44-4 | [1] |

| Molecular Formula | C₉H₁₀INO₂ | [1] |

| Molecular Weight | 291.1 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 201 - 207 °C (decomposes) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH) | [1] |

| Storage Conditions | 0-8°C | [1] |

The presence of the heavy iodine atom is central to many of its applications, particularly in structural biology, as will be discussed in detail. Furthermore, its structural similarity to natural amino acids allows for its incorporation into peptides and proteins, albeit with considerations for its D-isomeric form.[1]

Synthesis of 2-Iodo-D-phenylalanine

The availability of high-purity 2-iodo-D-phenylalanine is crucial for its successful application. While commercially available, understanding its synthesis provides valuable context for its use. A common synthetic route involves the Cu¹⁺-assisted nucleophilic halogen exchange reaction, starting from 2-bromo-D-phenylalanine. This method offers a more straightforward alternative to multi-step, stereo-specific syntheses.[2]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of 2-iodo-D-phenylalanine.

For researchers requiring radiolabeled 2-iodo-D-phenylalanine, the precursor can be synthesized and subsequently radiolabeled with isotopes such as ¹²³I or ¹²⁵I, achieving high radiochemical purity.[2]

Applications in Structural Biology

The determination of the three-dimensional structure of proteins is fundamental to understanding their function. 2-Iodo-D-phenylalanine and its L-isomer have proven to be valuable tools in this domain, primarily in X-ray crystallography.

Heavy-Atom Derivative for X-ray Crystallography

A major bottleneck in protein X-ray crystallography is the "phase problem." The diffraction pattern obtained from a protein crystal provides information about the amplitudes of the scattered X-rays, but the phase information is lost. Heavy-atom derivatization is a classical method to solve this problem.[3] The introduction of a heavy atom, such as iodine, into the protein crystal creates measurable differences in the diffraction pattern that can be used to determine the phases.

Iodine possesses a significant anomalous signal at the wavelength of most in-house X-ray sources (Cu Kα), making it suitable for single-wavelength anomalous dispersion (SAD) phasing.[3]

Workflow for Heavy-Atom Derivatization using Iodinated Phenylalanine:

Caption: Workflow for protein structure determination using iodinated phenylalanine.

Experimental Protocol: Site-Specific Incorporation of p-Iodo-L-phenylalanine

While the focus of this guide is the D-isomer, the methodology for site-specific incorporation is well-established for the L-isomer and provides a valuable template. This technique utilizes an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) and inserts the unnatural amino acid at the desired position in the protein sequence.[4][5]

-

Plasmid Preparation: Two plasmids are required: one encoding the protein of interest with a TAG codon at the desired site, and a second plasmid carrying the gene for the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

-

Cell Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with both plasmids.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB) with appropriate antibiotics.

-

Induction and Amino Acid Addition: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.75), add the unnatural amino acid (e.g., p-iodo-L-phenylalanine) and induce protein expression with IPTG and L-arabinose.

-

Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.

This method allows for the precise placement of the iodine atom within the protein structure, which can be advantageous for phasing, especially in large protein complexes. The incorporation of p-iodo-L-phenylalanine has been shown to not significantly perturb the overall protein structure.[4]

Probing Protein-Protein Interactions

Understanding the intricate network of protein-protein interactions is crucial for elucidating cellular processes. 2-Iodo-D-phenylalanine can be adapted for use in photo-cross-linking experiments to capture transient or weak protein interactions. While analogs like p-azido-L-phenylalanine are more commonly used for this purpose, the aryl iodide bond can also be photolytically cleaved to generate a reactive radical species.

Conceptual Workflow for Photo-Cross-Linking:

Caption: Conceptual workflow for studying protein-protein interactions using photo-cross-linking.

The site-specific incorporation of a photo-reactive amino acid allows for the identification of interacting partners in close proximity to the labeled site.[6][7]

Therapeutic and Diagnostic Applications

Radiolabeled amino acids have shown great promise in the diagnosis and treatment of tumors due to the increased metabolic activity of cancer cells. Both ¹²³I- and ¹²⁵I-labeled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine have been investigated as tumor diagnostic agents for SPECT imaging.[8][9]

Studies have shown that both isomers exhibit high and specific uptake in various tumor cell lines. Interestingly, the D-isomer, [¹²³I]-2-iodo-D-phenylalanine, has demonstrated some advantages, including faster blood clearance, which can lead to a lower radiation dose to other organs.[8][9]

Biodistribution of ¹²⁵I-2-Iodo-D-phenylalanine in R1M Tumor-Bearing Mice

| Organ/Tissue | Differential Absorption Ratio (DAR) at 30 min post-injection (Mean ± SD) |

| Tumor | 3.9 ± 1.2 |

| Blood | 1.3 ± 0.2 |

| Contralateral Leg | 1.1 ± 0.2 |

Data adapted from Kersemans et al., 2005.[10]

This high tumor uptake and favorable biodistribution profile make radiolabeled 2-iodo-D-phenylalanine a promising candidate for further development in oncology.[9]

Conclusion and Future Perspectives

2-Iodo-D-phenylalanine has established itself as a valuable and versatile tool in the protein scientist's arsenal. Its applications, ranging from facilitating protein structure determination to enabling the sensitive detection of tumors, underscore the power of introducing unique chemical functionalities into biological systems. The continued development of methods for the efficient and site-specific incorporation of this and other unnatural amino acids will undoubtedly open up new avenues for research. Future work may focus on expanding the scope of its use in in-vivo cross-linking studies, developing novel therapeutic agents based on its structure, and exploring its potential in other advanced spectroscopic techniques. As our ability to manipulate the building blocks of life with chemical precision grows, so too will our understanding of the complex molecular machinery that governs biological processes.

References

-

Kersemans, V., Cornelissen, B., Kersemans, K., Bauwens, M., Dierckx, R. A., De Spiegeleer, B., Mertens, J., & Slegers, G. (2005). In Vivo Evaluation and Dosimetry of 123I-2-Iodo-d-Phenylalanine, a New Potential Tumor-Specific Tracer for SPECT, in an R1M Rhabdomyosarcoma Athymic Mouse Model. Journal of Nuclear Medicine, 46(12), 2104–2111. [Link]

-

Kersemans, V., Cornelissen, B., Kersemans, K., Bauwens, M., Dierckx, R. A., De Spiegeleer, B., Mertens, J., & Slegers, G. (2006). 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice. European Journal of Nuclear Medicine and Molecular Imaging, 33(4), 443–451. [Link]

-

De Spiegeleer, B., Kersemans, V., Cornelissen, B., Slegers, G., & Mertens, J. (2004). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 47(12), 843–853. [Link]

-

Kersemans, V., Cornelissen, B., Kersemans, K., Bauwens, M., Dierckx, R. A., De Spiegeleer, B., Mertens, J., & Slegers, G. (2005). In Vivo Evaluation and Dosimetry of 123I-2-Iodo-d-Phenylalanine, a New Potential Tumor-Specific Tracer for SPECT, in an R1M Rhabdomyosarcoma Athymic Mouse Model. Journal of Nuclear Medicine, 46(12), 2104–2111. [Link]

-

Kersemans, V., Cornelissen, B., Kersemans, K., Bauwens, M., Dierckx, R. A., De Spiegeleer, B., Mertens, J., & Slegers, G. (2006). I-123/125-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. University of Groningen Research Portal. [Link]

-

Kersemans, V., Cornelissen, B., Kersemans, K., Bauwens, M., Dierckx, R. A., De Spiegeleer, B., Mertens, J., & Slegers, G. (2006). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice. ResearchGate. [Link]

-

Xie, J., Wang, L., Wu, N., Lang, K., & Schultz, P. G. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297–1301. [Link]

-

Gries, A., B-J, P., & Dalpke, A. H. (2014). An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae. PLoS ONE, 9(3), e91321. [Link]

-

Preparing A Useful Derivative. (n.d.). UCLA. Retrieved from [Link]

-

Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

-

Coin, I., & Valiyaveetil, F. I. (2019). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. In Methods in Molecular Biology (Vol. 2025, pp. 437–453). Humana Press. [Link]

-

Boyd, S. J., Fletcher, T. L., & Deiters, A. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Beilstein Journal of Organic Chemistry, 12, 2595–2601. [Link]

-

Sun, P. D., Radaev, S., & Kattah, M. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 430–438. [Link]

-

Paradisi, F., & Engel, P. C. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3042–3045. [Link]

-

Kodama, K., Fukuzawa, S., Sakamoto, K., Nakayama, H., Kigawa, T., Yabuki, T., Matsuda, N., Shirouzu, M., Takio, K., Tachibana, K., & Yokoyama, S. (2006). A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe. ChemBioChem, 7(10), 1577–1581. [Link]

-

Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. (n.d.). UCLA. Retrieved from [Link]

-

Vuister, G. W., Kim, S. J., Wu, C., & Bax, A. (1994). 2D and 3D NMR study of phenylalanine residues in proteins by reverse isotopic labeling. Journal of the American Chemical Society, 116(20), 9206–9210. [Link]

-